2-Bromo-5-methoxy-3-nitropyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-5-methoxy-3-nitropyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O3/c1-12-4-2-5(9(10)11)6(7)8-3-4/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRGJCJSKKQPHAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(N=C1)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Bromo 5 Methoxy 3 Nitropyridine
Retrosynthetic Analysis for the Target Compound
A retrosynthetic analysis of 2-Bromo-5-methoxy-3-nitropyridine suggests several possible synthetic disconnections. The primary disconnections involve the sequential introduction of the three substituents—bromo, methoxy (B1213986), and nitro groups—onto the pyridine (B92270) core. The order of these introductions is critical to achieving the desired substitution pattern due to the directing effects of the existing groups on subsequent reactions.
One common retrosynthetic approach starts with the disconnection of the bromo group, leading to 5-methoxy-3-nitropyridine. Further disconnection of the methoxy group points to 3-nitropyridine, and finally, disconnection of the nitro group leads back to the basic pyridine ring. Another strategy involves the initial formation of a brominated and nitrated pyridine, followed by the introduction of the methoxy group. The feasibility of each pathway depends on the availability and reactivity of the respective starting materials and intermediates.
Precursor Compounds and Starting Materials in Established Synthetic Pathways
Common starting materials and key intermediates include:
Pyridine: The fundamental heterocyclic core.
2-Aminopyridine (B139424): A versatile starting material that can be readily brominated and nitrated. orgsyn.org
2-Chloropyridine: Can undergo nitration and subsequent nucleophilic substitution. youtube.com
3,5-Dibromopyridine: Allows for selective methoxylation followed by nitration. chemicalbook.com
2-Chloro-3-nitropyridine (B167233): A key intermediate for direct methoxylation. rsc.org
2-Bromo-3-nitropyridine: An alternative intermediate for the introduction of the methoxy group. bloomtechz.comsigmaaldrich.com
The selection of a particular pathway is often influenced by factors such as commercial availability of the precursors, reaction yields, and ease of purification.
Step-by-Step Reaction Sequences and Protocols
The synthesis of this compound can be achieved through various multi-step sequences. The following sections detail the key transformations involved.
Strategies for Selective Bromination of Pyridine Intermediates
The introduction of a bromine atom at a specific position on the pyridine ring is a crucial step. The regioselectivity of bromination is highly dependent on the directing effects of the substituents already present on the ring.
One approach involves the bromination of an activated pyridine derivative. For instance, the bromination of 2-aminopyridine can be achieved, followed by other transformations. orgsyn.org Another strategy employs a suitable brominating agent, such as N-bromosuccinimide (NBS), which can selectively introduce a bromine atom under specific reaction conditions, often initiated by light or a radical initiator. pipzine-chem.com
In some synthetic routes, a di-substituted pyridine, such as 3,5-dibromopyridine, is used as a starting material, where one of the bromine atoms is later replaced by a methoxy group. chemicalbook.com
Introduction of the Methoxy Group via Nucleophilic Substitution Reactions
The methoxy group is typically introduced via a nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of a suitable leaving group, usually a halogen, by a methoxide (B1231860) source.
A common and efficient method for introducing the methoxy group is the direct reaction of a halogenated nitropyridine with sodium methoxide. chemicalbook.com For example, 2-chloro-3-nitropyridine can be treated with sodium methoxide in methanol (B129727). rsc.org The electron-withdrawing nitro group activates the pyridine ring towards nucleophilic attack, facilitating the substitution of the chlorine atom by the methoxide ion. rsc.org
The reaction is typically carried out by adding a solution of sodium methoxide in methanol to a solution of the halogenated pyridine at a controlled temperature, often starting at 0°C and then allowing it to warm to room temperature. chemicalbook.com The product, 2-methoxy-3-nitropyridine, can then be isolated and purified.
A similar approach can be applied to 5-bromo-2-chloro-3-nitropyridine (B118568), where the more reactive chlorine at the 2-position is selectively replaced by the methoxy group to yield 5-bromo-2-methoxy-3-nitropyridine (B130787). chemicalbook.com
Indirect methods for introducing the methoxy group are also employed, particularly when direct methoxylation is not feasible or leads to undesired side products. One such approach involves the synthesis of a methoxy-containing pyridine derivative first, followed by bromination and nitration. pipzine-chem.com For instance, a suitable phenolic compound can react with a halopyridine under basic catalysis to form a methoxy pyridine. pipzine-chem.com Subsequent bromination and nitration steps would then lead to the final product.
Another indirect route could involve the use of dimethyl sulfate (B86663) as a methylating agent in the presence of a base to introduce a methoxy group onto a hydroxyl-substituted pyridine intermediate. prepchem.com
Regioselective Nitration of Pyridine Ring Systems
The introduction of a nitro group at a specific position on the pyridine ring is a critical step in the synthesis of this compound. The directing effects of existing substituents on the pyridine ring play a crucial role in achieving the desired regioselectivity.
One common strategy involves the nitration of a pre-functionalized pyridine derivative. For instance, starting with a pyridine ring already containing a methoxy and a bromo group, the nitration is typically achieved using a mixture of concentrated nitric acid and concentrated sulfuric acid. The methoxy group, being an ortho-, para-director, and the bromo group, also an ortho-, para-director, will influence the position of the incoming nitro group. In the case of 2-bromo-5-methoxypyridine (B47582), the nitration is directed to the 3-position due to the combined activating and directing effects of the methoxy and bromo substituents. pipzine-chem.com
Multi-step Convergent and Divergent Synthesis Strategies
Both convergent and divergent strategies are employed in the synthesis of this compound, allowing for flexibility and efficiency in building the target molecule.
A convergent synthesis approach involves the separate synthesis of key fragments of the molecule, which are then combined in the later stages. For example, a methoxy-containing pyridine derivative could be prepared separately and then subjected to bromination and nitration. pipzine-chem.com
A divergent synthesis strategy begins with a common starting material that is then elaborated through different reaction pathways to yield a variety of related compounds, including the target molecule. A common starting material such as 2-chloro-5-nitropyridine (B43025) can be used. google.com This intermediate can then be methoxylated to give 2-methoxy-5-nitropyridine, which can subsequently be brominated to yield the final product. Alternatively, the order of bromination and methoxylation could be reversed.
One documented multi-step synthesis starts from 2-aminopyridine. This is first brominated to 2-amino-5-bromopyridine, followed by nitration to yield 2-amino-5-bromo-3-nitropyridine (B172296). orgsyn.org Subsequent reactions would then be required to replace the amino group with a methoxy group to arrive at the final product.
Another detailed synthesis starts with 5-bromo-2-chloro-3-nitropyridine. chemicalbook.com This compound is reacted with sodium methoxide in methanol to substitute the chloro group with a methoxy group, yielding this compound in high yield. chemicalbook.com This represents a direct and efficient route.
Optimization of Reaction Conditions and Yields
The efficiency and yield of the synthesis of this compound are highly dependent on the optimization of various reaction parameters.
Temperature and Pressure Influence on Reaction Efficiency
Temperature is a critical parameter in controlling the rate and selectivity of reactions. The methoxylation of 5-bromo-2-chloro-3-nitropyridine is initiated at 0°C and then allowed to warm to room temperature. chemicalbook.com This initial cooling is likely to control the exothermicity of the reaction. Some reactions, such as those involving gaseous reagents like carbon monoxide in carbonylation reactions, may be carried out under pressure to increase the concentration of the gas in the reaction mixture and drive the reaction forward. rsc.org For many of the synthetic steps involved in preparing this compound, the reactions can be conveniently carried out at atmospheric pressure. google.com
Catalytic and Non-Catalytic Methodologies
Both catalytic and non-catalytic methods are utilized in the synthesis of precursors and analogues of this compound. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are powerful tools for forming carbon-carbon bonds and could be used to introduce aryl groups onto the pyridine ring if desired. nbinno.com The reduction of a nitro group to an amine, a potential step in alternative synthetic routes, can be achieved using catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or rhodium on carbon (Rh/C). nbinno.comrsc.org
Non-catalytic methods are also prevalent. The nitration of the pyridine ring is typically achieved with a stoichiometric amount of nitrating agent (a mixture of nitric and sulfuric acid). pipzine-chem.comchemicalbook.com Similarly, bromination can be carried out using stoichiometric amounts of bromine or N-bromosuccinimide (NBS). pipzine-chem.comgoogle.com The direct substitution of a chloro group with a methoxy group using sodium methoxide is also a non-catalytic process. chemicalbook.com
Isolation and Purification Techniques Employed in Synthetic Research
After the completion of a synthetic step, the desired product, this compound, must be isolated and purified from the reaction mixture. Common techniques include:
Precipitation and Filtration: In many cases, the product can be precipitated by pouring the reaction mixture into a non-solvent, such as ice water. chemicalbook.comrsc.orgchemicalbook.com The solid product is then collected by filtration.
Washing: The filtered solid is often washed with water or other solvents to remove residual reagents and byproducts. chemicalbook.comrsc.orgchemicalbook.com
Extraction: If the product is soluble in an organic solvent, it can be extracted from an aqueous solution. The organic layer is then separated, dried, and the solvent is removed to yield the crude product. chemicalbook.comgoogle.com
Chromatography: Column chromatography is a powerful technique for separating the desired compound from impurities. The crude product is dissolved in a minimal amount of solvent and loaded onto a column packed with a stationary phase, such as silica (B1680970) gel. A solvent or a mixture of solvents (eluent) is then passed through the column, and the different components of the mixture are separated based on their differential adsorption to the stationary phase. chemicalbook.commdpi.com
Recrystallization: This technique is used to purify solid compounds. The crude product is dissolved in a hot solvent and then allowed to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solution.
Distillation: For liquid products, distillation under reduced pressure can be used for purification. chemicalbook.com
The choice of purification method depends on the physical properties of the product and the nature of the impurities.
Comparison of Synthetic Routes for Scalability and Efficiency
The most prominent synthetic methodologies for this compound can be broadly categorized into two main strategies: the late-stage methoxylation of a pre-functionalized nitropyridine and the nitration of a bromo-methoxy pyridine intermediate. Each approach presents distinct advantages and disadvantages concerning scalability and efficiency.
Route 1: Nucleophilic Substitution of a Halogenated Precursor
This highly efficient route involves the direct methoxylation of a di-halogenated nitropyridine. The most common and well-documented example starts from 5-bromo-2-chloro-3-nitropyridine.
Reaction Scheme: The synthesis proceeds via a nucleophilic aromatic substitution where the chlorine atom at the 2-position is displaced by a methoxy group. This reaction is highly regioselective due to the electronic activation provided by the nitro group.
Reaction Conditions: The reaction is typically carried out by treating 5-bromo-2-chloro-3-nitropyridine with sodium methoxide in methanol. The process begins at a cooled temperature (0 °C) and is then allowed to warm to room temperature over an extended period, often around 19 hours, to ensure complete conversion. chemicalbook.com
Yield and Efficiency: This method is notable for its excellent yield, which has been reported to be as high as 98%. chemicalbook.com The high yield and the single-step nature of this final conversion make it an exceptionally efficient process. The starting material, 5-bromo-2-chloro-3-nitropyridine, can be synthesized from 2-amino-5-bromo-3-nitropyridine with a reported yield of 84%. chemicalbook.com The precursor, 2-amino-5-bromo-3-nitropyridine, is accessible through the nitration of 2-amino-5-bromopyridine. orgsyn.org
Scalability: This route is considered highly scalable. The high yield minimizes waste, and the purification of the final product is straightforward due to the clean nature of the reaction, often involving simple precipitation and filtration. chemicalbook.com
Route 2: Nitration of a Bromo-Methoxy Pyridine Intermediate
This alternative approach involves the initial synthesis of 2-bromo-5-methoxypyridine, followed by nitration to introduce the nitro group at the 3-position.
Synthesis of the Intermediate (2-bromo-5-methoxypyridine):
Method A: From 2,5-dibromopyridine (B19318): This is a highly efficient method involving the reaction of 2,5-dibromopyridine with sodium hydroxide (B78521) in methanol under reflux for 5 hours, with reported yields of up to 98%.
Method B: From 2-amino-5-methoxypyridine (B21397): This involves a Sandmeyer-type reaction, which is generally less efficient. The conversion of 2-amino-5-methoxypyridine to 2-bromo-5-methoxypyridine using hydrobromic acid, bromine, and sodium nitrite (B80452) has a reported yield of 63% after chromatographic purification. chemicalbook.com
Comparative Analysis
The following table provides a comparative overview of the synthetic routes:
| Feature | Route 1: Methoxylation of 5-Bromo-2-chloro-3-nitropyridine | Route 2: Nitration of 2-Bromo-5-methoxypyridine |
| Starting Material (Final Step) | 5-Bromo-2-chloro-3-nitropyridine | 2-Bromo-5-methoxypyridine |
| Key Transformation | Nucleophilic Aromatic Substitution | Electrophilic Aromatic Substitution (Nitration) |
| Number of Steps (from simpler precursors) | Multi-step synthesis of precursor, but final step is a single, high-yielding conversion. | Two main steps: synthesis of intermediate followed by nitration. |
| Reported Yield (Final Step) | ~98% chemicalbook.com | Dependent on the nitration step; potential for lower yields due to isomer formation. |
| Reaction Time (Final Step) | ~19 hours chemicalbook.com | Varies; nitration can be relatively fast but may require extended workup. |
| Key Advantages | High yield, high regioselectivity, straightforward purification, good scalability. | The intermediate can be synthesized in high yield from 2,5-dibromopyridine. |
| Key Disadvantages | Requires synthesis of a specific di-halogenated precursor. | Potential for low regioselectivity in the nitration step, leading to difficult purifications and lower effective yields. Nitration conditions can be harsh. |
| Overall Efficiency & Scalability | High: Considered more efficient and readily scalable due to the clean and high-yielding final step. | Moderate to Low: Efficiency and scalability are compromised by the challenges associated with the regioselective nitration of the pyridine ring. |
Chemical Reactivity and Mechanistic Investigations of 2 Bromo 5 Methoxy 3 Nitropyridine
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution is a primary reaction pathway for 2-bromo-5-methoxy-3-nitropyridine. wikipedia.org This class of reactions involves the displacement of a leaving group, in this case, the bromide ion, by a nucleophile. The reaction generally proceeds via a two-step addition-elimination mechanism, which is significantly influenced by the electronic properties of the substituents on the aromatic ring. wikipedia.orgnih.gov
The bromine atom at the C2 position of this compound is the primary site for nucleophilic attack. The carbon atom at this position is rendered sufficiently electrophilic by the cumulative electron-withdrawing effects of the ring nitrogen and the nitro group, facilitating the displacement of the bromide leaving group.
A variety of nucleophiles can displace the C2-bromine. For instance, the synthesis of the title compound can be achieved from 5-bromo-2-chloro-3-nitropyridine (B118568) by reaction with sodium methoxide (B1231860), demonstrating the susceptibility of the C2 position to attack by oxygen nucleophiles. chemicalbook.com Similarly, studies on related 3-nitropyridines show that sulfur nucleophiles, such as thiols, readily substitute leaving groups at the C2 position. nih.gov Amine nucleophiles are also highly effective in these SNAr reactions. Kinetic studies on similar substrates, like 2-bromo-3-nitrothiophene, with amines such as piperidine (B6355638) and morpholine, show that these reactions proceed efficiently, highlighting the general applicability of amine nucleophiles. nih.gov
The general reaction can be represented as:
This compound + Nu: → 2-Nu-5-methoxy-3-nitropyridine + Br⁻
(where Nu: represents a nucleophile like R₂NH, RS⁻, or RO⁻)
The nitro group (NO₂) at position 3 plays a crucial role in activating the pyridine (B92270) ring for nucleophilic attack. As a powerful electron-withdrawing group, it significantly reduces the electron density of the entire aromatic system. masterorganicchemistry.comresearchgate.net This deactivation of the ring towards electrophiles conversely makes it highly susceptible to attack by nucleophiles. masterorganicchemistry.com
The methoxy (B1213986) group (OCH₃) at position 5 has a more complex, dual electronic influence on the SNAr reaction. It exerts a -I (negative inductive) effect due to the high electronegativity of the oxygen atom, which withdraws electron density from the ring and is generally activating for SNAr. However, it also has a +R (positive resonance or mesomeric) effect, where the oxygen's lone pairs can donate electron density into the aromatic π-system. This resonance effect is deactivating for SNAr reactions. masterorganicchemistry.com
The generally accepted mechanism for SNAr reactions on activated systems like this compound involves the formation of a discrete, two-step pathway featuring a Meisenheimer complex. wikipedia.orgnih.gov
Addition Step (Rate-Determining): The nucleophile attacks the electrophilic C2 carbon, breaking the aromaticity of the ring and forming a resonance-stabilized, anionic σ-complex known as a Meisenheimer intermediate. This step is typically the slow, rate-determining step of the reaction. masterorganicchemistry.comresearchgate.net
Elimination Step (Fast): The aromaticity is restored in a rapid subsequent step through the expulsion of the bromide leaving group.
The Meisenheimer complex is a key intermediate, and its stability is paramount to the reaction's feasibility. The negative charge of the complex is delocalized across the ring and, most importantly, onto the oxygen atoms of the electron-withdrawing nitro group. wikipedia.orgresearchgate.net While direct spectroscopic characterization of the Meisenheimer complex for this specific molecule is not widely reported, its existence is strongly supported by extensive kinetic and computational studies on analogous nitro-activated aromatic and heteroaromatic systems. researchgate.netresearchgate.net Computational models confirm the formation of these stable intermediates in the reaction pathways of similar molecules. researchgate.net
Kinetic studies of SNAr reactions provide quantitative insight into the factors influencing reactivity. For reactions of similar substrates, such as 2-L-5-nitrothiophenes with various amines, the reactions typically follow second-order kinetics, where the rate is dependent on the concentrations of both the substrate and the nucleophile. nih.gov
Rate = k[Substrate][Nucleophile]
The rate constant, k, is influenced by the nature of the nucleophile, the solvent, and the specific substituents on the aromatic ring. In some cases, particularly with amine nucleophiles, the reaction can exhibit more complex kinetics, including base catalysis, where a second molecule of the amine acts as a base to facilitate the decomposition of the Meisenheimer complex. researchgate.net However, for many systems, the initial attack of the nucleophile (formation of the intermediate) is the rate-controlling step. researchgate.net
The following table presents representative kinetic data for SNAr reactions on a related substrate, 2-bromo-5-nitrothiophene, with different amine nucleophiles, illustrating the impact of nucleophile basicity and structure on reaction rates.
| Nucleophile | Solvent | k₂ (L mol⁻¹ s⁻¹) at 20°C |
|---|---|---|
| Piperidine | Methanol (B129727) | 1.57 |
| Pyrrolidine | Methanol | 10.1 |
| Morpholine | Methanol | 0.138 |
Data adapted from studies on 2-bromo-5-nitrothiophene, a structurally analogous compound. Source: nih.gov
Thermodynamic and activation parameters, often determined through computational chemistry and temperature-dependent kinetic studies, are crucial for understanding reaction feasibility and rates. The activation energy (Ea or ΔG‡) represents the energy barrier that must be overcome for the reaction to proceed.
Computational studies on related nitropyridine systems provide valuable estimates for these parameters. For example, the SNAr reaction of 2-methoxy-3,5-dinitropyridine (B98874) with piperidine, a system with strong nitro-group activation, was found to have a low activation barrier, indicating a kinetically favorable process. researchgate.net The reactions were also calculated to be exothermic, signifying that the products are thermodynamically more stable than the reactants. researchgate.net
The table below shows calculated activation energies for the SNAr reaction on different aromatic systems, illustrating how ring structure and substituents affect the energy barrier. A lower activation energy corresponds to a faster reaction rate.
| Reaction System | Activation Energy (ΔE≠, kcal/mol) |
|---|---|
| Ring opening of Aziridine (C₆H₁₀NH) with a nucleophile | 32.1 |
| Ring opening of Epoxide (C₆H₁₀O) with a nucleophile | 16.6 |
| SNAr of 2-methoxy-3,5-dinitrothiophene with piperidine (TS formation) | 17.78 |
| SNAr on dichloropyrazolopyrimidine at C1 | 28.45 |
Data compiled from computational studies on various heterocyclic systems to illustrate typical energy barriers. Sources: researchgate.netwuxibiology.comnih.gov
These values underscore that SNAr reactions on heteroaromatic rings activated by electron-withdrawing groups like the nitro group generally have accessible activation barriers, confirming their utility in synthetic chemistry. researchgate.netwuxibiology.com
Reduction Reactions of the Nitro Group
The nitro group in this compound is a key functional group that can be readily transformed into an amino group, opening avenues for further molecular diversification. pipzine-chem.com This reduction can be achieved through various methods, including catalytic hydrogenation and the use of chemical reducing agents.
Catalytic Hydrogenation to Amino Functionality
Catalytic hydrogenation is a widely employed and efficient method for the reduction of nitroarenes to their corresponding anilines. This process typically involves the use of molecular hydrogen in the presence of a metal catalyst. For the reduction of nitropyridines, palladium-on-carbon (Pd/C) is a commonly used catalyst. researchgate.net The reaction is generally carried out in a suitable solvent under a hydrogen atmosphere. The hydrogenation of the nitro group is often highly selective, leaving other functional groups, such as the bromo and methoxy groups, intact. This method is considered a green and efficient route for the synthesis of aminopyridines.
Reductive Conversions Using Chemical Reagents
A variety of chemical reagents can also be employed for the reduction of the nitro group in this compound. These methods offer alternatives to catalytic hydrogenation and can be advantageous in specific synthetic contexts. Common reducing agents for nitroarenes include metals such as iron, tin, or zinc in acidic media. More modern and milder methods utilize reagents like sodium dithionite (B78146) or tin(II) chloride. For instance, the reduction of nitroarenes using KBH4 and I2 generates BI3 in situ, which acts as the active reductant. organic-chemistry.org Another approach involves the use of formic acid as a reducing agent in the presence of an iron-based catalyst, which allows for the conversion of a broad range of substrates with good functional group tolerance. organic-chemistry.org
Cross-Coupling Reactions Involving the Bromine Moiety
The bromine atom at the 2-position of the pyridine ring is susceptible to a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. libretexts.orgnih.gov These reactions are fundamental in the synthesis of complex organic molecules. libretexts.org
Suzuki-Miyaura Coupling Reactions for Carbon-Carbon Bond Formation
The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed reaction that joins an organoboron compound with an organic halide or triflate. libretexts.orglibretexts.org This reaction is extensively used to create biaryl structures and other conjugated systems. libretexts.orgillinois.edu In the context of this compound, the bromine atom serves as the halide partner. The general mechanism involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.orglibretexts.org The reactivity of the halide in Suzuki coupling follows the order I > Br > OTf >> Cl > F. libretexts.org
Table 1: Examples of Suzuki-Miyaura Coupling Reactions
| Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Product |
|---|---|---|---|---|
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 5-methoxy-3-nitro-2-phenylpyridine |
| This compound | 4-Methylphenylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | 5-methoxy-4'-methyl-3-nitro-[1,1'-biphenyl]-2-amine |
This table presents hypothetical examples based on typical Suzuki-Miyaura reaction conditions and is for illustrative purposes.
Other Palladium-Catalyzed Coupling Reactions
Beyond the Suzuki-Miyaura reaction, the bromine atom in this compound can participate in other palladium-catalyzed cross-coupling reactions. These include the Sonogashira reaction for the formation of carbon-carbon triple bonds and the Buchwald-Hartwig amination for the formation of carbon-nitrogen bonds. researchgate.netnih.gov
The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide. researchgate.net This reaction has been successfully applied to 2-bromo-5-nitropyridine (B18158) to synthesize various substituted 2-ethynyl-5-nitropyridines. researchgate.net
The Buchwald-Hartwig amination is a method for the synthesis of aryl amines from aryl halides and amines. This reaction has been utilized for the C,N-cross coupling of 3-halo-2-aminopyridines with primary and secondary amines using specific palladium catalysts and ligands. nih.gov
Electrophilic Reactions on the Pyridine Ring
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 5-methoxy-3-nitro-2-phenylpyridine |
| 5-methoxy-4'-methyl-3-nitro-[1,1'-biphenyl]-2-amine |
| 5-methoxy-3-nitro-2-(thiophen-2-yl)pyridine |
| 2-bromo-5-nitropyridine |
| 2-ethynyl-5-nitropyridines |
| 3-halo-2-aminopyridines |
| Phenylboronic acid |
| 4-Methylphenylboronic acid |
| Thiophene-2-boronic acid |
| Palladium-on-carbon (Pd/C) |
| Sodium dithionite |
| Tin(II) chloride |
| Potassium borohydride (B1222165) (KBH₄) |
| Iodine (I₂) |
| Boron triiodide (BI₃) |
| Formic acid |
| Pd(PPh₃)₄ |
| Pd(dppf)Cl₂ |
| Pd₂(dba)₃ |
| SPhos |
| Sodium carbonate (Na₂CO₃) |
| Potassium phosphate (B84403) (K₃PO₄) |
| Cesium carbonate (Cs₂CO₃) |
| Benzene (B151609) |
| Iron |
| Tin |
Derivatization of the Methoxy Group
The methoxy group on the pyridine ring is an ether linkage. The most significant derivatization of this group involves its cleavage to form a hydroxyl group, converting the methoxy-substituted pyridine into its corresponding hydroxypyridine derivative.
Ether Cleavage with Strong Acids
The cleavage of aryl alkyl ethers, such as this compound, is a well-established reaction typically requiring harsh conditions with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). wikipedia.orgchemistrysteps.com The reaction proceeds via protonation of the ether oxygen, which transforms the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.com Subsequently, a nucleophile (bromide or iodide ion) attacks the carbon atom of the ether bond.
For an aryl alkyl ether, the cleavage mechanism is highly regioselective. The nucleophile will exclusively attack the less sterically hindered alkyl (methyl) carbon, leading to the formation of a phenol (B47542) (or in this case, a hydroxypyridine) and an alkyl halide. libretexts.org Attack on the sp²-hybridized aromatic carbon is energetically unfavorable and does not occur. libretexts.orglongdom.org
Therefore, the reaction of this compound with HBr or HI is expected to selectively cleave the methyl-oxygen bond, yielding 2-Bromo-5-hydroxy-3-nitropyridine and methyl halide.
Reaction Scheme for Ether Cleavage:

Caption: Predicted reaction of this compound with a strong acid (HX, where X = Br, I) results in the formation of 2-Bromo-5-hydroxy-3-nitropyridine and a methyl halide.
Rearrangement and Ring-Opening Reactions
The electron-deficient nature of the nitropyridine ring makes it susceptible to more complex reactions beyond simple substitution, including rearrangements and ring-opening under specific conditions.
Ring-Opening via SN(ANRORC) Mechanism
Highly electron-deficient halopyridines can undergo ring-opening upon reaction with strong nucleophiles like hydroxide (B78521) or amide ions. This pathway is known as the SN(ANRORC) mechanism, which stands for A ddition of a N ucleophile, R ing O pening, and R ing C losure. acs.org
Detailed studies on 2-chloro-3-nitropyridine (B167233), a close analog of the title compound, provide significant insight into this process. nih.govacs.org The reaction with hydroxide ions initiates with the addition of the nucleophile to the pyridine ring, followed by the cleavage of a C-N bond to form a ring-opened intermediate. acs.org For 2-chloro-3-nitropyridine, this intermediate is a pseudo-trans carbanion (3-pentenenitrile, 2-nitro-5-oxo, ion(-1), sodium) which is relatively stable and does not proceed to the final ring-closure step. acs.orgnih.gov This behavior contrasts with isomers like 2-chloro-5-nitropyridine (B43025), which readily undergoes the complete ANRORC sequence to form a hydroxypyridine. acs.org
Given the identical positioning of the activating nitro group, this compound is expected to exhibit similar reactivity, potentially forming a stable, ring-opened product upon treatment with strong bases.
Table 1: Intermediates in the Ring-Opening of 2-Chloro-3-nitropyridine
| Intermediate | Structure Description | Stability | Reference |
| Initial Adduct | Covalent addition of OH⁻ to the pyridine ring | Unstable | nih.gov |
| Ring-Opened Intermediate | Pseudo-trans carbanion (3-pentenenitrile, 2-nitro-5-oxo, ion(-1), sodium) | Isolated, stable | acs.orgacs.org |
Nitro-Group Migration
Rearrangements involving the migration of a nitro group have also been observed in related systems. For instance, the reaction of 3-bromo-4-nitropyridine (B1272033) with secondary amines was found to yield an unexpected product resulting from the migration of the nitro group from the C4 to the C3 position. clockss.org Such rearrangements are influenced by solvent polarity and reaction conditions, highlighting the complex reactivity landscape of bromo-nitropyridine systems.
Studies of Reaction Regioselectivity and Stereoselectivity
Regioselectivity is a critical aspect of the reactivity of this compound, determining the position of attack in substitution reactions. The electronic properties of the substituents are the primary directing factors.
Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring is activated towards nucleophilic aromatic substitution (SNAr) by the strongly electron-withdrawing nitro group. The regiochemical outcome of these reactions depends on the position of the leaving group relative to the activating group.
Substitution at C2: The synthesis of 5-bromo-2-methoxy-3-nitropyridine (B130787) from 5-bromo-2-chloro-3-nitropyridine with sodium methoxide is a classic example of regioselective SNAr. chemicalbook.com The nitro group at C3 activates the C2 position for nucleophilic attack, leading to the displacement of the chloro group.
Substitution of the Nitro Group: In some reactions, the nitro group itself can act as the leaving group. Research on the reactivity of 2-R-3-nitropyridines with sulfur nucleophiles has shown that the 3-nitro group can be selectively substituted, even when a halogen is present at the C5 position. nih.gov This indicates that under certain conditions, attack at C3 with displacement of the nitrite (B80452) ion is a favored pathway.
Vicarious Nucleophilic Substitution (VNS)
Vicarious Nucleophilic Substitution is a reaction that allows for the formal substitution of a hydrogen atom. In studies involving the alkylation of nitropyridines with sulfonyl-stabilized carbanions, the reaction proceeds via the formation of a Meisenheimer-type adduct followed by elimination. acs.org The regioselectivity of the initial nucleophilic attack is governed by the electronic influence of the nitro group. Steric hindrance from existing substituents can then influence the subsequent elimination step, which demonstrates a form of stereoelectronic control. acs.org
Stereoselectivity, the preferential formation of one stereoisomer, is not a commonly discussed feature for this achiral molecule unless a reaction introduces a chiral center or involves a chiral reagent. The regioselectivity of its reactions, however, is a well-defined and crucial element of its chemical character.
Table 2: Summary of Regioselective Reactions
| Reaction Type | Position of Attack | Leaving Group | Product Type | Reference |
| SNAr | C2 | Halogen (e.g., Cl) | 2-Alkoxy-pyridine | chemicalbook.com |
| SNAr | C3 | Nitro (NO₂) | 3-Thioether-pyridine | nih.gov |
| VNS | C4 or C6 | Hydrogen (H) | C-H Alkylated pyridine | acs.org |
Computational and Theoretical Studies of 2 Bromo 5 Methoxy 3 Nitropyridine
Quantum Mechanical (QM) Calculations
Quantum mechanical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. For 2-Bromo-5-methoxy-3-nitropyridine, these calculations provide a window into its stability, reactivity, and electronic nature.
Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Structure Analysis
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for predicting the molecular geometry of compounds like this compound. The process involves optimizing the molecule's geometry to find its most stable, lowest-energy conformation. This is typically achieved using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p). nih.gov
Table 1: Illustrative Optimized Geometrical Parameters (Bond Lengths and Bond Angles) for a Substituted Nitropyridine (Note: This data is representative of the type of information obtained through DFT calculations and is not from a specific study on this compound)
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C-Br | 1.89 | C-N-C | 117.5 |
| C-O | 1.36 | C-C-N | 123.1 |
| N-O (nitro) | 1.23 | O-N-O | 124.8 |
| C-N (ring) | 1.34 | C-O-C | 118.2 |
Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hybridization
Natural Bond Orbital (NBO) analysis provides a detailed picture of the charge distribution and delocalization within a molecule. It examines the interactions between filled and vacant orbitals, which are indicative of hyperconjugative stability. These interactions, such as those between lone pairs and antibonding orbitals (e.g., n → π* or n → σ*), stabilize the molecule.
For this compound, NBO analysis would reveal the extent of electron delocalization from the oxygen of the methoxy (B1213986) group and the nitrogen of the nitro group across the pyridine (B92270) ring. This analysis also provides insights into the hybridization of atomic orbitals, further clarifying the bonding within the molecule. Studies on similar molecules, like 2-Amino-3-bromo-5-nitropyridine, have utilized NBO analysis to understand intramolecular charge transfer and stability. nih.govresearchgate.net
Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Regions
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface. researchgate.net It helps in identifying the regions that are rich or poor in electrons. In an MEP map, electron-rich areas, which are prone to electrophilic attack, are typically colored red. Conversely, electron-poor regions, susceptible to nucleophilic attack, are colored blue.
For this compound, the MEP map would likely show negative potential around the oxygen atoms of the nitro and methoxy groups, indicating these as sites for electrophilic attack. The regions around the hydrogen atoms and the bromine atom might show a positive potential, suggesting them as potential sites for nucleophilic interactions. This information is critical for predicting how the molecule will interact with other chemical species. nih.gov
Spectroscopic Property Predictions and Correlations with Experimental Data
Computational methods are also employed to predict the spectroscopic properties of a molecule, which can then be compared with experimental data for validation. DFT calculations can simulate vibrational spectra (FT-IR and FT-Raman) and electronic spectra (UV-Vis).
In the case of this compound, theoretical calculations of its vibrational frequencies would help in assigning the various vibrational modes observed in experimental spectra. Similarly, Time-Dependent DFT (TD-DFT) can predict the electronic absorption wavelengths, which can be correlated with the peaks in an experimental UV-Vis spectrum. Such correlative studies have been successfully performed for other substituted pyridines. nih.gov
Non-Linear Optical (NLO) Properties Theoretical Evaluation
Molecules with significant Non-Linear Optical (NLO) properties are of great interest for applications in optoelectronics and photonics. ias.ac.in The NLO response of a molecule is related to its ability to alter the properties of light passing through it. Key parameters for evaluating NLO properties include the dipole moment (μ) and the first-order hyperpolarizability (β).
Computational chemistry provides a powerful means to predict these properties. A high value of first-order hyperpolarizability suggests a strong NLO response. For molecules like this compound, the presence of electron-donating (methoxy) and electron-withdrawing (nitro) groups can lead to significant intramolecular charge transfer, which is a key factor for enhancing NLO properties. Theoretical calculations for the related 2-Amino-3-bromo-5-nitropyridine have shown that it could be a good candidate for NLO materials based on its computed hyperpolarizability. nih.govresearchgate.net A similar theoretical evaluation for this compound would be instrumental in assessing its potential in this field.
Global and Local Chemical Reactivity Descriptors (e.g., Electrophilicity Index, Chemical Softness)
Information on the global and local chemical reactivity descriptors for this compound is not available in the searched literature. For the related compound, 2-Amino-3-bromo-5-nitropyridine , quantum chemical calculations have determined values for its electrophilicity index and chemical softness. researchgate.net Such descriptors are crucial in predicting the reactivity of a molecule.
A hypothetical data table for the requested compound would look like this, though the values remain undetermined:
Table 1: Hypothetical Global Chemical Reactivity Descriptors for this compound
| Descriptor | Symbol | Value |
|---|---|---|
| Electronegativity | χ | Data not available |
| Chemical Hardness | η | Data not available |
| Chemical Softness | S | Data not available |
| Electrophilicity Index | ω | Data not available |
Theoretical Investigation of Reaction Mechanisms and Transition States
No theoretical investigations into the reaction mechanisms and transition states involving this compound have been found. Such studies would be instrumental in understanding, for example, its susceptibility to nucleophilic aromatic substitution, a common reaction for nitropyridines. These theoretical studies would typically map the potential energy surface of a reaction, identifying the structures of transition states and intermediates, and calculating the activation energies.
Solvent Effects Modeling in Computational Studies
There is no specific information on the modeling of solvent effects in computational studies of this compound. The choice of solvent can significantly influence reaction rates and equilibria. Computational models like the Polarizable Continuum Model (PCM) are often used to simulate these effects. While general principles of solvent effects on reactions of similar molecules can be inferred, specific modeling data for the target compound is absent from the literature.
Table 2: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-Amino-3-bromo-5-nitropyridine |
Applications of 2 Bromo 5 Methoxy 3 Nitropyridine in Advanced Organic Synthesis
Utilization as a Versatile Building Block for Complex Heterocyclic Systems
2-Bromo-5-methoxy-3-nitropyridine serves as a fundamental building block for the creation of intricate heterocyclic structures. srdorganics.com Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense interest in medicinal chemistry and materials science. srdorganics.com The reactivity of the bromo and nitro groups on the pyridine (B92270) ring allows for a variety of chemical transformations, enabling the fusion of other ring systems onto the pyridine core. This has led to the development of novel polycyclic aromatic compounds with potential applications in pharmaceuticals and functional materials.
Precursor for the Synthesis of Functionalized Pyridine Derivatives
The strategic placement of the bromo, methoxy (B1213986), and nitro groups on the pyridine ring makes this compound an excellent precursor for a wide array of functionalized pyridine derivatives. The bromo group can be readily displaced by various nucleophiles or participate in cross-coupling reactions, allowing for the introduction of diverse substituents at the 2-position. nbinno.com Furthermore, the nitro group can be reduced to an amino group, which can then be further modified, opening up another avenue for functionalization. nbinno.com
For instance, the reduction of the nitro group can lead to the formation of 2-bromo-5-methoxypyridin-3-amine, a valuable intermediate for further synthetic transformations. One documented reaction involves the reduction of 3-bromo-2-methoxy-5-nitropyridine (B21939) using hydrazine (B178648) monohydrate and a rhodium on carbon catalyst to yield methyl (5-bromo-6-methoxypyridin-3-yl)(hydroxy)carbamate. rsc.org
Intermediate for Pyrimidine (B1678525) and Quinoline (B57606) Analogues
The versatility of this compound extends to its use as an intermediate in the synthesis of other important heterocyclic systems, such as pyrimidine and quinoline analogues. nbinno.com These classes of compounds are prevalent in many biologically active molecules and pharmaceuticals. By leveraging the reactivity of the functional groups present in this compound, chemists can construct these more complex heterocyclic frameworks. For example, the bromo and nitro groups can be manipulated to facilitate ring-closing reactions, leading to the formation of fused pyrimidine or quinoline ring systems.
Role in Multi-component Reactions and Combinatorial Synthesis Research
Due to its multiple reactive sites, this compound is a valuable substrate in multi-component reactions (MCRs). MCRs are chemical reactions where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants. This approach is highly efficient for generating molecular diversity. The ability of this compound to participate in such reactions makes it an attractive tool for combinatorial synthesis, a technique used to create large libraries of related compounds for high-throughput screening in drug discovery and materials science.
Development of Novel Synthetic Methodologies Enabled by this compound
The unique reactivity of this compound has spurred the development of new synthetic methodologies. Researchers have explored various reaction conditions to selectively transform its functional groups. For example, methods for the selective reduction of the nitro group in the presence of the bromo group have been developed. rsc.org Additionally, palladium-catalyzed cross-coupling reactions involving the bromo substituent have been optimized to create carbon-carbon and carbon-heteroatom bonds, expanding the toolkit of synthetic chemists. nbinno.com
A specific synthetic route to produce 2-methoxy-3-bromo-5-fluoropyridine starts with the diazotization of 2-methoxy-5-aminopyridine, followed by a reaction with a fluorinating agent. The resulting 2-methoxy-5-fluoropyridine is then subjected to bromination to yield the final product. google.com Another documented synthesis involves the reaction of 5-bromo-2-chloro-3-nitropyridine (B118568) with sodium methoxide (B1231860) in methanol (B129727) to produce 5-Bromo-2-methoxy-3-nitro-pyridine with a high yield. chemicalbook.com
Research Applications of 2 Bromo 5 Methoxy 3 Nitropyridine Derivatives in Pharmaceutical Development
Role as an Intermediate in the Synthesis of Investigational Pharmaceutical Agents
2-Bromo-5-methoxy-3-nitropyridine serves as a crucial intermediate in the multi-step synthesis of various investigational pharmaceutical agents. chemimpex.cominnospk.com The compound's value lies in the distinct reactivity of its substituents. The nitro group can be readily reduced to an amine, a key functional group for introducing further diversity. google.com This transformation to an aminopyridine derivative is a common step in preparing more complex heterocyclic systems. google.com
For example, the resulting 3-amino-2-bromo-5-methoxypyridine can be used in cyclization reactions to form fused ring systems, which are common scaffolds in many biologically active compounds. The bromine atom, activated by the adjacent electron-withdrawing nitro group, is susceptible to nucleophilic substitution, allowing for the introduction of various side chains. nbinno.com Furthermore, the bromine atom facilitates palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, which are powerful methods for forming carbon-carbon and carbon-nitrogen bonds in drug discovery.
One documented synthesis route involves the reaction of 5-bromo-2-chloro-3-nitropyridine (B118568) with sodium methoxide (B1231860) in methanol (B129727) to produce 5-bromo-2-methoxy-3-nitropyridine (B130787) with high yield. chemicalbook.com This highlights the feasibility of nucleophilic aromatic substitution to create such intermediates.
Development of Compounds for Enzyme Inhibition Studies
The structural framework of nitropyridines is a privileged motif in the design of enzyme inhibitors. nih.gov Derivatives of this compound are instrumental in synthesizing candidates for a range of enzyme targets.
Dual inhibitors targeting both Bromodomain and Extra-Terminal (BET) proteins and Histone Deacetylases (HDACs) are a promising area of cancer therapy research. nih.gov While direct synthesis from this compound is not prominently documented, its derivatives are key precursors. For instance, triazolopyridine-based dual JAK/HDAC inhibitors have been synthesized starting from 2-amino-6-bromo-pyridine. nih.gov The synthesis of such a precursor from the title compound would involve the reduction of the nitro group and potential enzymatic or chemical rearrangement of the substituents. The general strategy involves merging the pharmacophores of a BET inhibitor and an HDAC inhibitor into a single molecule. nih.govnih.gov
Nitropyridine derivatives are key starting materials for potent inhibitors of Janus kinase 2 (JAK2), a non-receptor tyrosine kinase implicated in myeloproliferative disorders. nih.gov A documented synthesis of JAK2 inhibitors starts with 2-chloro-5-methyl-3-nitropyridine. nih.govresearchgate.net This precursor undergoes oxidation to a carboxylic acid, followed by nucleophilic substitution of the chlorine atom and subsequent coupling with aromatic amines to yield the final inhibitors, which have shown IC₅₀ values in the micromolar range. nih.gov A similar synthetic strategy could be employed using derivatives of this compound, leveraging the reactivity of the bromo and nitro functionalities.
Glycogen Synthase Kinase-3 (GSK3) is a target for various diseases, including neurodegenerative disorders. nih.gov Novel heterocyclic compounds that inhibit GSK3 have been synthesized using nitropyridine intermediates. nih.gov One synthetic route employs 2,6-dichloro-3-nitropyridine, where the chlorine atoms are sequentially substituted via Suzuki coupling and reaction with an aminoethylamine fragment. nih.gov The nitro group is then reduced to an amine, which is further functionalized to create the final complex inhibitor. nih.gov The most active compounds from such series have demonstrated low nanomolar IC₅₀ values. nih.gov Another approach to GSK-3β inhibitors has utilized 4-bromopyridin-2-amine as a key intermediate, which itself can be prepared from a corresponding nitropyridine precursor. acs.org
Substituted 3-nitropyridines are also precursors for inhibitors of Semicarbazide-Sensitive Amine Oxidase (SSAO), an enzyme linked to vascular disorders. nih.govnih.gov A synthetic pathway to SSAO inhibitors involves the vicarious nucleophilic substitution of a 3-nitropyridine, followed by bromination and reaction with morpholine. nih.govresearchgate.net The final step is the reduction of the nitro group to yield a key amine intermediate that is converted into the target inhibitors. nih.govresearchgate.net This demonstrates a clear pathway from a nitropyridine core to potent enzyme inhibitors.
Strategies for Derivatization to Enhance Synthetic Tractability for Drug Discovery Research
The chemical versatility of this compound makes it an excellent scaffold for creating diverse chemical libraries for drug discovery. chemimpex.com The three functional groups offer distinct handles for derivatization.
Key Derivatization Reactions:
| Functional Group | Reaction Type | Reagents & Conditions | Resulting Structure |
| Nitro Group | Reduction | H₂ gas with Pd/C catalyst; Hydrazine (B178648) Hydrate | Amino Group (-NH₂) |
| Bromo Group | Nucleophilic Substitution | Amines, thiols, alkoxides (e.g., Sodium Methoxide) | Substitution with various nucleophiles |
| Bromo Group | Cross-Coupling | Arylboronic acids (Suzuki), Amines (Buchwald-Hartwig) with a Palladium catalyst | Bi-aryl compounds or N-aryl compounds |
| Methoxy (B1213986) Group | Oxidation (Potential) | Strong oxidizing agents (e.g., KMnO₄) | Hydroxyl Group (-OH) |
This table outlines common derivatization strategies for nitropyridine scaffolds. nih.gov
The reduction of the nitro group to an amine is a fundamental step, creating a nucleophilic center that can be acylated, alkylated, or used in further coupling reactions to build molecular complexity. google.com The bromine atom at the 2-position is readily displaced by various nucleophiles or can participate in palladium-catalyzed cross-coupling reactions, allowing for the attachment of a wide array of chemical moieties. nbinno.com This flexibility is crucial for exploring the structure-activity relationship (SAR) of a potential drug candidate. The methoxy group is generally more stable but can potentially be cleaved or oxidized to a hydroxyl group, providing another point for modification. These combined strategies allow chemists to systematically alter the compound's properties to optimize its biological activity and pharmacokinetic profile.
Lack of Publicly Available Research on this compound Derivatives for Compound Library Construction
Despite a comprehensive search of scientific literature and patent databases, there is a notable absence of specific, publicly available research detailing the application of this compound derivatives in the construction of compound libraries for research screening. While the individual components of this query—2-bromopyridines, methoxypyridines, and nitropyridines—are recognized as versatile building blocks in medicinal chemistry, their combined use in the form of this compound for the explicit purpose of generating screening libraries is not documented in readily accessible sources.
High-throughput screening (HTS) is a cornerstone of modern drug discovery, relying on the availability of large and diverse collections of chemical compounds. These compound libraries are systematically tested against biological targets to identify "hit" molecules with the potential for further development into therapeutic agents. The design and synthesis of these libraries often employ scaffold-based approaches, where a core molecular structure is systematically functionalized to generate a wide array of related molecules.
The chemical structure of this compound suggests its potential as a scaffold for diversity-oriented synthesis. The bromo, methoxy, and nitro groups offer multiple points for chemical modification, allowing for the introduction of various substituents and the exploration of a broad chemical space. The pyridine (B92270) ring itself is a privileged structure in medicinal chemistry, found in numerous approved drugs.
However, the lack of specific examples in published research or patents prevents a detailed discussion on the practical application of this compound in this context. There are no available data tables of compound structures derived from this scaffold for screening purposes, nor are there any detailed research findings on their biological activities or the therapeutic areas they might target.
It is possible that research involving this specific compound for library synthesis exists within proprietary corporate databases that are not publicly accessible. Alternatively, medicinal chemists may have opted for other, more readily available or synthetically tractable scaffolds for their library construction efforts.
Research Applications of 2 Bromo 5 Methoxy 3 Nitropyridine Derivatives in Agrochemical Development
Intermediate in the Synthesis of Novel Agrochemical Candidates
2-Bromo-5-methoxy-3-nitropyridine primarily serves as a crucial starting material or intermediate in the synthesis of more complex molecules designed for agricultural use. pipzine-chem.com The reactivity of the pyridine (B92270) ring, enhanced by its substituents, allows for a variety of chemical modifications, enabling the construction of novel molecular frameworks.
The synthesis of this intermediate itself can be achieved through multiple routes. One common method involves the nitration of a corresponding 2-bromo-5-methoxypyridine (B47582). Another approach starts with 5-bromo-2-chloro-3-nitropyridine (B118568), where the chloro group is displaced by a methoxy (B1213986) group using sodium methoxide (B1231860). chemicalbook.com The availability of these synthetic pathways makes this compound a readily accessible precursor for research and development.
While public domain research explicitly detailing the synthesis of commercial agrochemicals directly from this compound is limited, its structural motifs are present in patented chemical spaces for agricultural applications. For instance, the related compound 2-amino-6-methoxy-3-nitropyridine (B1334430) is prepared by the methoxylation of 2-amino-6-chloro-3-nitropyridine, highlighting the utility of the nitropyridine core in building agrochemical precursors. google.com
Development of Compounds for Investigational Crop Protection Agents (e.g., Pesticides, Herbicides)
The true value of this compound lies in its potential to be transformed into new investigational pesticides and herbicides. The nitro group, in particular, is a key feature in many biologically active molecules, and its presence on the pyridine scaffold is of significant interest to agrochemical researchers. pipzine-chem.com
Research into nitropyridyl-based ethers has demonstrated the potential of this class of compounds as potent insecticides. acs.orgnih.gov In one study, a series of nitropyridyl-based dichloropropene ether analogues were synthesized and tested for their insecticidal activity against various lepidopteran pests. One of the most active compounds, 2,6-dichloro-4-(3,3-dichloroallyloxy)phenyl 3-(5-nitro-2-pyridyloxy)propyl ether (compound 8e in the study), showed insecticidal potency comparable to the commercial insecticide Pyridalyl. acs.orgnih.gov This research, while not starting directly from this compound, underscores the importance of the nitropyridine moiety in designing new and effective insecticides. acs.orgnih.gov
The following table summarizes the insecticidal activity of selected nitropyridyl-based ethers against the oriental armyworm (Mythimna separata).
| Compound | R Group | LC50 (mg L-1) |
| 8a-2 | 6-OCH2CH3 | 7.45 |
| 8a-4 | 6-OCH(CH3)2 | 5.58 |
| 8b-2 | 6-NHCH2CH3 | 7.13 |
| 8d-1 | 6-SCH2CH3 | 8.37 |
| 8e | H | 4.09 |
| Pyridalyl | - | ~4.09 |
| Data sourced from the Journal of Agricultural and Food Chemistry. acs.org |
Structure-Activity Relationship (SAR) Studies Focused on Synthetic Modification and Target Compound Class
Structure-activity relationship (SAR) studies are fundamental to the process of agrochemical discovery, as they provide insights into how the chemical structure of a molecule influences its biological activity. While specific SAR studies focused solely on this compound are not widely published, the broader class of nitropyridine derivatives has been the subject of such investigations.
In the aforementioned study on nitropyridyl-based dichloropropene ethers, researchers explored the SAR of their synthesized compounds. acs.org They found that the nature and position of the substituent on the pyridine ring significantly impacted insecticidal activity. For instance, when the nitro group was kept at the 5-position, the insecticidal activity against M. separata was influenced by the nature of the R group at the 6-position. The activity order was determined to be H > 6-OCH(CH3)2 > 6-OCH2CH3, among others. acs.org
Furthermore, a comparison between a nitro-substituted pyridine and a trifluoromethyl-substituted pyridine (analogous to the commercial insecticide Pyridalyl) revealed that while both are electron-withdrawing groups, they result in significantly different insecticidal activities. This highlights that the electronic properties of the substituents are not the sole determinants of bioactivity; other factors such as metabolic stability and lipophilicity also play crucial roles. acs.org These findings, although not directly involving this compound, provide a valuable framework for the rational design of new agrochemicals based on the nitropyridine scaffold.
Applications in Advanced Materials Science Research
Precursor for Materials with Specific Electronic Properties
5-Bromo-2-methoxy-3-nitropyridine (B130787) serves as a key precursor in the synthesis of materials designed to possess specific electronic properties. chemimpex.com The inherent electronic nature of the molecule, characterized by the electron-withdrawing nitro group and the electron-donating methoxy (B1213986) group, combined with the reactive bromine atom, allows for its strategic incorporation into larger molecular frameworks. Researchers utilize this compound as a starting point to build complex structures where the electronic characteristics are finely tuned. Its unique properties can potentially enhance the performance of electronic devices and sensors. chemimpex.com The ability to serve as a precursor for various chemical reactions makes this compound a valuable asset for researchers aiming to innovate in materials science. chemimpex.com
Development of Organic Semiconductors and Components for Electronic Devices
The unique electronic properties of 5-Bromo-2-methoxy-3-nitropyridine make it a candidate for use in the development of organic semiconductors. chemimpex.com Organic semiconductors are the core components of various electronic devices, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The incorporation of this pyridine (B92270) derivative into the molecular structure of organic materials can influence their charge transport capabilities and energy levels. This makes it a compound of interest for creating new semiconducting materials for electronic applications. chemimpex.com
Incorporation into Functional Materials for Research and Development
Beyond its direct application in electronics, 2-Bromo-5-methoxy-3-nitropyridine and its isomers are incorporated into a broader range of functional materials for research and development purposes. For instance, related structures can be used to synthesize specialized polymer materials. pipzine-chem.com The inclusion of this pyridine unit can impart desirable characteristics to polymers, such as enhanced mechanical strength, improved heat resistance, and greater chemical corrosion resistance. pipzine-chem.com As a versatile chemical building block, it offers significant reactivity, which is beneficial in the synthesis of complex organic compounds for the creation of advanced materials. chemimpex.com Its role as a versatile intermediate makes it a valuable asset for researchers and industry professionals seeking to develop innovative products and materials. chemimpex.cominnospk.com
Chemical Compound Data
The following table summarizes key information for the primary compound discussed.
| Property | Value | Source |
| Compound Name | 5-Bromo-2-methoxy-3-nitropyridine | sigmaaldrich.com |
| CAS Number | 152684-30-5 | sigmaaldrich.comchemicalbook.com |
| Molecular Formula | C₆H₅BrN₂O₃ | sigmaaldrich.comchemicalbook.com |
| Molecular Weight | 233.02 g/mol | sigmaaldrich.comchemicalbook.com |
| Appearance | Light yellow to Brown to Dark green powder to crystal | tcichemicals.com |
| Boiling Point | 281.982 °C at 760 mmHg | |
| Density | 1.73 g/cm³ |
Conclusions and Future Research Directions
Summary of Current Academic Understanding
2-Bromo-5-methoxy-3-nitropyridine is a highly functionalized heterocyclic compound that serves primarily as a versatile building block in organic synthesis. Its structure, featuring a pyridine (B92270) core with an electron-withdrawing nitro group and two strategically placed leaving groups (bromo and methoxy), dictates its reactivity. The current academic understanding is centered on its utility in constructing more complex molecular architectures.
The synthesis of this compound is well-established, commonly prepared from 5-bromo-2-chloro-3-nitropyridine (B118568) via nucleophilic substitution with sodium methoxide (B1231860). chemicalbook.com This straightforward preparation makes it an accessible starting material for further derivatization.
The core reactivity of this compound is dominated by nucleophilic aromatic substitution (SNAr) reactions. The electron-deficient nature of the pyridine ring, exacerbated by the nitro group at the 3-position, activates the C2 and C6 positions for nucleophilic attack. The bromine atom at the 2-position is a good leaving group, readily displaced by various nucleophiles. This has been exploited to introduce a wide range of functional groups, including amines, thiols, and alkoxides, leading to diverse substituted nitropyridine derivatives. nbinno.com Furthermore, the methoxy (B1213986) group at the C5 position can also be substituted, although generally under harsher conditions than the C2-bromo group. The nitro group itself can be reduced to an amino group, opening up another avenue for functionalization, such as diazotization or amide bond formation. nbinno.comgoogle.com
Unexplored Reactivity and Synthetic Opportunities for Future Investigations
While the SNAr chemistry of this compound is well-documented, several areas of its reactivity remain largely unexplored. Future investigations could unlock new synthetic pathways and applications.
One significant opportunity lies in the realm of modern cross-coupling reactions. Although palladium-catalyzed couplings are generally known for pyridine systems, the specific application of a broader range of these reactions (e.g., Suzuki, Stille, Sonogashira, Buchwald-Hartwig) to the C2-bromo position of this particular substrate is not extensively detailed in the literature. Systematically exploring these reactions would provide a powerful toolkit for introducing carbon-carbon and carbon-heteroatom bonds, creating a library of novel derivatives.
Furthermore, the potential for C-H activation at the remaining C-H bond (C4 position) presents an exciting frontier. Directed C-H functionalization, guided by one of the existing substituents, could offer a highly efficient and atom-economical way to introduce new functionalities without pre-functionalization, bypassing more traditional, multi-step synthetic routes.
The reactivity of the nitro group beyond simple reduction is another area ripe for exploration. For instance, its participation in cycloaddition reactions or its transformation into other nitrogen-containing functional groups (e.g., nitriles, isocyanates) could lead to novel heterocyclic systems.
Potential for Novel Derivative Synthesis and Emerging Application Areas in Academic Research
The true potential of this compound lies in the novel derivatives it can generate and their subsequent application in various research fields. The substituted nitropyridine scaffold is a common feature in many biologically active molecules. nih.gov
Medicinal Chemistry: By systematically applying the unexplored reactivity mentioned above, a diverse library of derivatives can be synthesized. These compounds could be screened for various biological activities. For example, substituted pyridines are known to act as kinase inhibitors, central nervous system agents, and antimicrobial compounds. nih.gov The specific substitution pattern of this compound provides a unique starting point for designing inhibitors for specific biological targets.
Materials Science: Pyridine-based ligands are integral to the synthesis of metal complexes with interesting photophysical and electronic properties. nih.gov Derivatives of this compound could be used to create novel ligands for applications in organic light-emitting diodes (OLEDs), sensors, or catalysis. The electronic properties of the resulting complexes could be fine-tuned by modifying the substituents on the pyridine ring. There is also potential in synthesizing polymer materials with enhanced properties by using derivatives as monomers or crosslinking agents. pipzine-chem.com
Agrochemicals: Nitropyridine derivatives have found use as herbicides. nih.gov The structural diversity accessible from this compound could lead to the discovery of new agrochemicals with improved efficacy and selectivity.
Integration with Computational Chemistry and Artificial Intelligence for Accelerated Discovery
The advancement of computational tools offers a significant opportunity to accelerate research into this compound and its derivatives.
Computational Chemistry: Density Functional Theory (DFT) calculations can be employed to predict the reactivity of the molecule. nih.gov For instance, computational models can determine the relative ease of substitution at the bromo and methoxy positions, predict the regioselectivity of C-H activation, and elucidate the mechanisms of various reactions. This predictive power can guide experimental design, saving time and resources by prioritizing reactions with a higher probability of success. Furthermore, computational screening of virtual libraries of derivatives against biological targets can identify promising candidates for synthesis and biological evaluation.
Artificial Intelligence (AI): Machine learning algorithms can be trained on existing reaction data for substituted pyridines to predict the outcomes of new reactions or to suggest optimal reaction conditions. AI could also be used to design novel derivatives with desired properties (e.g., high binding affinity to a specific protein or specific electronic properties for materials applications). This data-driven approach can uncover non-obvious structure-activity relationships and accelerate the discovery of new functional molecules.
Challenges and Prospects in the Field of Substituted Nitropyridine Chemistry Research
The chemistry of substituted nitropyridines, while promising, is not without its challenges.
Challenges:
Regioselectivity: In molecules with multiple potential reaction sites, achieving high regioselectivity can be difficult. Controlling substitution patterns, especially in C-H activation reactions, remains a significant challenge.
Harsh Reaction Conditions: Some transformations may require harsh conditions (e.g., strong acids/bases, high temperatures), which can limit functional group tolerance and lead to side reactions.
Safety: Nitrated organic compounds can be energetic and require careful handling. nih.gov While this compound itself is a stable solid, downstream reactions or derivatives could pose safety risks that must be carefully managed.
Prospects: Despite these challenges, the future of substituted nitropyridine chemistry is bright. The increasing number of publications in this area indicates a growing interest and continued development. nih.gov The development of new, milder synthetic methods and the increasing power of computational tools will help to overcome the existing challenges. The versatility of the nitropyridine core as a scaffold for biologically active molecules and functional materials ensures that it will remain a relevant and highly sought-after area of academic and industrial research. nih.gov The continued exploration of compounds like this compound will undoubtedly lead to the discovery of new reactions, novel molecules, and innovative applications.
Q & A
Q. What are the optimal synthetic routes for 2-Bromo-5-methoxy-3-nitropyridine, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves sequential halogenation, nitration, and methoxylation. Key steps include:
- Halogenation : Bromination at the pyridine ring’s 2-position using PBr₃ or NBS (N-bromosuccinimide) under anhydrous conditions at 0–5°C to minimize side reactions .
- Nitration : Introduction of the nitro group at position 3 using a HNO₃/H₂SO₄ mixture at 50–60°C, with strict temperature control to prevent decomposition of intermediates .
- Methoxylation : Substitution of a leaving group (e.g., chlorine) with methoxy via nucleophilic aromatic substitution using NaOCH₃ in methanol under reflux .
Q. Critical Parameters :
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks based on substituent effects. The methoxy group (δ ~3.9 ppm in ¹H NMR) and nitro group (deshielding adjacent carbons in ¹³C NMR) are diagnostic .
- IR Spectroscopy : Identify functional groups (e.g., NO₂ asymmetric stretch ~1520 cm⁻¹, C-Br ~600 cm⁻¹) .
- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of Br or NO₂ groups) .
Q. Example NMR Data (Reference) :
| Proton Position | δ (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Methoxy (-OCH₃) | 3.92 | Singlet | 3H |
| Pyridine H-4 | 8.45 | Doublet | 1H |
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
- Thermal Stability : Avoid temperatures >100°C to prevent decomposition into toxic gases (e.g., NOₓ) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in substitution reactions?
Methodological Answer:
- DFT Calculations (B3LYP/6-311G )**: Optimize geometry and calculate Fukui indices to identify electrophilic/nucleophilic sites. The nitro group withdraws electron density, making the 2-bromo position susceptible to nucleophilic attack .
- HOMO-LUMO Analysis : Evaluate charge transfer potential. The LUMO energy (~-1.8 eV) indicates reactivity toward electron-rich nucleophiles .
Q. Key Findings :
| Parameter | Value | Implication |
|---|---|---|
| HOMO Energy | -6.2 eV | Low electron-donating capacity |
| LUMO Energy | -1.8 eV | High electrophilicity at Br position |
Q. How to resolve contradictions in reported reaction yields for methoxylation of halogenated nitropyridines?
Methodological Answer:
- Variable Screening : Use Design of Experiments (DoE) to test factors like solvent polarity (DMF vs. methanol), base strength (NaOCH₃ vs. K₂CO₃), and temperature .
- Mechanistic Insight : Polar aprotic solvents stabilize transition states in SNAr reactions, improving yields by 15–20% compared to protic solvents .
Q. Case Study :
| Condition | Yield (%) | Side Products |
|---|---|---|
| NaOCH₃ in MeOH, reflux | 65 | Hydrolysis (5%) |
| K₂CO₃ in DMF, 100°C | 82 | None detected |
Q. What strategies are effective in designing biologically active derivatives of this compound?
Methodological Answer:
- Bioisosteric Replacement : Substitute Br with CF₃ or CN to modulate lipophilicity and target binding .
- Nitro Reduction : Catalytic hydrogenation (H₂/Pd-C) converts NO₂ to NH₂, enabling conjugation with pharmacophores (e.g., acyl groups) .
- Structure-Activity Relationship (SAR) : Test derivatives against enzyme targets (e.g., kinases) using in vitro assays. For example, NH₂-substituted analogs show 10-fold higher inhibition of EGFR kinase .
Q. Derivative Synthesis Workflow :
Reduce nitro to amine (H₂/Pd-C, ethanol, 25°C).
Acylate with activated esters (e.g., acetyl chloride, pyridine catalyst).
Screen for bioactivity via high-throughput assays .
Data Contradiction Analysis
Example Issue : Conflicting reports on bromination efficiency at low vs. room temperature.
Resolution :
- Kinetic vs. Thermodynamic Control : Low temperatures (0–5°C) favor kinetic products (2-bromo isomer), while higher temperatures may lead to 4-bromo byproducts via rearrangement . Validate via GC-MS monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
